Monobutyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Reference Compound in Phthalate Studies:

Due to its simple structure and well-understood properties, MBP can be used as a reference compound in studies investigating the effects of other, more complex phthalates. Researchers can compare the biological effects of the test phthalate to those of MBP to gain insights into potential mechanisms of action. For instance, a study might measure the impact of various phthalates on hormone receptor activity, using MBP as a baseline for comparison.[1]

Environmental Monitoring:

MBP can be found in the environment due to its use in some consumer products. Scientists studying phthalate contamination can utilize MBP as a marker for overall phthalate presence. By measuring MBP levels in environmental samples like water or soil, researchers can gain insights into the potential for human exposure to other phthalates. []

Investigating Phthalate Metabolism:

MBP can be a helpful tool for researchers studying how the body metabolizes phthalates. Since MBP has a relatively simple breakdown pathway, tracing its metabolites can provide information on how the body processes more complex phthalates. This knowledge can be valuable in understanding the potential health effects of phthalate exposure. []

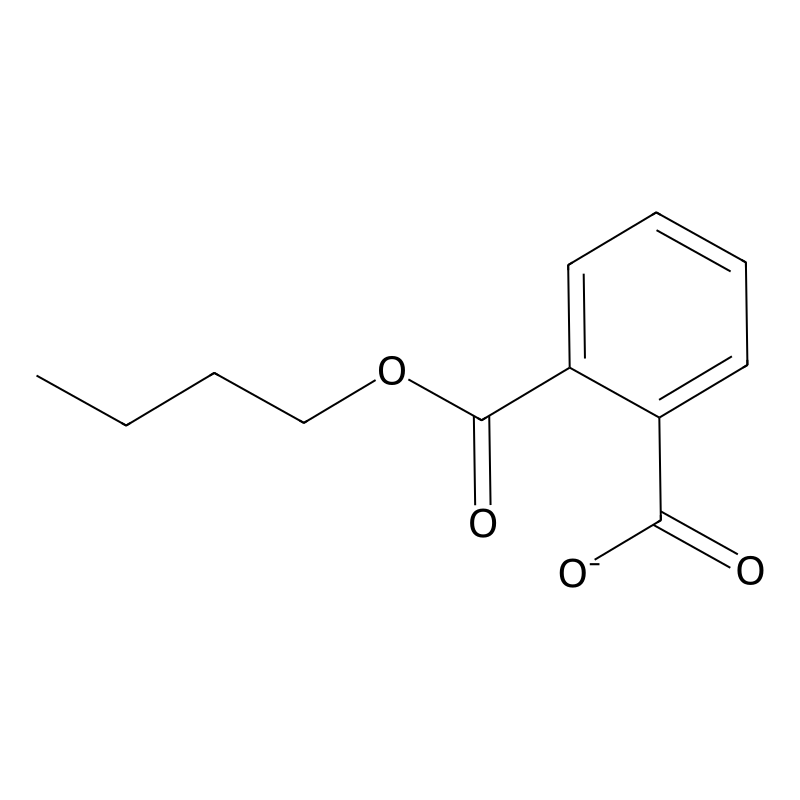

Monobutyl phthalate is an organic compound classified as a phthalate ester, specifically the monoester of dibutyl phthalate. Its chemical formula is , and it is primarily used as a plasticizer in various industrial applications. Monobutyl phthalate is recognized for its role as a metabolite of dibutyl phthalate, which is widely utilized in the production of flexible plastics, adhesives, and coatings. The compound has garnered attention due to its potential endocrine-disrupting properties and its presence in environmental matrices, raising concerns about human exposure and toxicity .

Monobutyl phthalate can undergo hydrolysis to form phthalic acid and butanol. This reaction is significant in the context of environmental degradation and biotransformation processes. Additionally, monobutyl phthalate can participate in various metabolic reactions within biological systems, particularly as it relates to its conversion from dibutyl phthalate through ester cleavage .

The compound has been shown to inhibit steroidogenesis in Leydig cells, where it affects the expression of key enzymes involved in androgen synthesis .

Monobutyl phthalate exhibits notable biological activity, particularly as an endocrine disruptor. Research indicates that it can negatively impact pancreatic beta cells, contributing to insulin resistance and type 2 diabetes . Studies have demonstrated that monobutyl phthalate can induce cytotoxic effects in various cell types, including liver cells in zebrafish models, leading to oxidative stress and apoptosis .

Moreover, monobutyl phthalate has been shown to disrupt the antioxidant system within cells, which may exacerbate cellular damage under stress conditions . Its effects on reproductive health have also been documented, with evidence suggesting that it can impair testosterone production in male reproductive systems .

Monobutyl phthalate is synthesized primarily through the hydrolysis of dibutyl phthalate. This process can occur either chemically or enzymatically. In industrial settings, dibutyl phthalate is treated with water under controlled conditions to yield monobutyl phthalate. Alternative synthesis routes may involve the direct esterification of phthalic acid with butanol in the presence of acid catalysts .

Monobutyl phthalate is predominantly used as a plasticizer in the production of flexible plastics, enhancing their durability and flexibility. It is found in a variety of products including:

- Plastic toys

- Food packaging materials

- Personal care products

- Adhesives and sealants

Due to its potential health risks, the use of monobutyl phthalate is subject to regulatory scrutiny in many regions .

Studies have investigated the interactions of monobutyl phthalate with various biological systems. For instance, it has been shown to interact with pancreatic beta cells, leading to decreased cell viability and altered mRNA expression levels associated with insulin production . Furthermore, research indicates that monobutyl phthalate can influence metabolic pathways by activating stress response mechanisms within liver cells .

The compound's ability to modulate steroidogenesis has also been explored, highlighting its impact on male reproductive health by inhibiting key enzymes necessary for testosterone synthesis .

Monobutyl phthalate shares structural similarities with other phthalates but exhibits unique biological activities that distinguish it from its counterparts. Below are some similar compounds:

| Compound Name | CAS Number | Structural Characteristics | Unique Properties |

|---|---|---|---|

| Dibutyl Phthalate | 84-74-2 | Diester form | Parent compound; less potent than monobutyl phthalate |

| Butyl Benzyl Phthalate | 85-68-7 | Diester form | Metabolizes to mono(benzyl) form; impacts reproductive health |

| Mono(2-ethylhexyl) Phthalate | 117-81-7 | Monoester form | More potent endocrine disruptor compared to monobutyl |

| Di(2-ethylhexyl) Phthalate | 117-81-7 | Diester form | Known for significant reproductive toxicity |

Monobutyl phthalate is considered more biologically active than its parent compound dibutyl phthalate and exhibits distinct mechanisms of action as an endocrine disruptor, particularly affecting insulin signaling pathways and reproductive hormone synthesis .

Chromatographic Methods (High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography Methods

High-Performance Liquid Chromatography represents a cornerstone analytical technique for monobutyl phthalate determination in various matrices. The method development typically involves optimization of several critical parameters including column selection, mobile phase composition, gradient conditions, and detection systems [1] [2].

Column selection plays a crucial role in achieving adequate retention and separation of monobutyl phthalate from potential interferents. Reversed-phase columns, particularly C18 stationary phases, have demonstrated superior performance for phthalate monoester analysis. The Thermo Betasil Phenyl column (50 mm × 2.1 mm, 3.5 μm) has shown exceptional peak shape and adequate retention time compared to other tested columns including Waters XTerra MS C18, YMC pro-C18, and Zorbax Eclipse XDB-C8 [1].

Mobile phase optimization requires careful consideration of the acidic nature of phthalate monoesters. The inclusion of 0.1% acetic acid in the mobile phase is essential for adequate retention of monobutyl phthalate on the analytical column. Without organic acid addition, phthalate monoesters exhibit poor retention and elute within 2 minutes [1]. The optimal mobile phase composition consists of acetonitrile with 0.1% acetic acid (mobile phase B) and 0.1% acetic acid in water (mobile phase A), utilizing a gradient from 5% to 100% B at a flow rate of 220 μL/min [1].

The total analysis time for High-Performance Liquid Chromatography methods typically ranges from 12 to 30 minutes, depending on the complexity of the sample matrix and the number of analytes being determined simultaneously. A 12-minute elution gradient has been optimized to provide adequate separation while maintaining reasonable analysis times [2] [3].

Ultra-Performance Liquid Chromatography Methods

Ultra-Performance Liquid Chromatography offers significant advantages over conventional High-Performance Liquid Chromatography in terms of analysis speed, resolution, and sensitivity. The technique employs sub-2-μm particle size columns operating at higher pressures, resulting in improved chromatographic efficiency [4].

The Ultra-Performance Liquid Chromatography system typically consists of a Waters Acquity UPLC coupled to mass spectrometric detection. Chromatographic analysis is performed using a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm i.d., 1.8-μm particle size) with a corresponding guard column. The injection volume is typically 5 μL, and elution is achieved at ambient temperature using a binary gradient at a flow rate of 0.5 mL/min [4].

The mobile phase composition for Ultra-Performance Liquid Chromatography analysis consists of water with 0.02% acetic acid (mobile phase A) and acetonitrile with 0.02% acetic acid (mobile phase B). The gradient program typically involves 30% B for 0.5 minutes, followed by a linear increase to 95% B over 2.5 minutes, maintained at 95% B for 1 minute [4].

Ultra-Performance Liquid Chromatography methods demonstrate superior sensitivity compared to conventional High-Performance Liquid Chromatography, with limits of detection ranging from 0.12 to 0.52 ng/L and limits of quantification from 0.41 to 1.71 ng/L for various phthalate compounds [5].

Gas Chromatography Methods

Gas Chromatography represents an alternative analytical approach for monobutyl phthalate determination, particularly advantageous for environmental samples and regulatory compliance applications [6] [7]. Traditional Gas Chromatography methods for phthalate monoesters required derivatization procedures due to the polar nature and thermal instability of these compounds.

Recent methodological advances have demonstrated the feasibility of direct Gas Chromatography analysis of phthalate monoesters without derivatization. This breakthrough eliminates the need for derivatization agents, reduces toxic waste production, and simplifies the analytical procedure [6] [8]. The method employs specific injection conditions including optimized temperature, pressure, time, and injection volume parameters.

The Gas Chromatography system typically consists of a GC-2010 PLUS instrument coupled with an autosampler and mass spectrometric detection. The analytical column is a DB-5 MS capillary column (30 m length × 0.25 mm ID × 0.25 μm film thickness) connected with a retention gap. Helium carrier gas is used at a constant flow rate of 1.0 mL/min [6].

The injection parameters require careful optimization to prevent thermal degradation of monobutyl phthalate. The method utilizes a splitless injection mode with specific temperature and pressure conditions. The temperature program typically involves an initial temperature of 70°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min, and maintained at 300°C for 5 minutes [6].

Limits of detection for the direct Gas Chromatography method range from 0.029 to 0.049 ng per 2 μL injection, with inter-day precision ranging from 1.4 to 5.4% [6]. The method demonstrates linearity over the concentration range of 0.087 to 100 ng per 2 μL injection with correlation coefficients higher than 0.9817 [6].

Mass Spectrometric Detection Strategies

Electrospray Ionization Tandem Mass Spectrometry

Electrospray Ionization tandem mass spectrometry represents the gold standard for monobutyl phthalate detection due to its exceptional sensitivity, selectivity, and capability for simultaneous multi-analyte determination. The technique operates in negative ion mode, taking advantage of the acidic nature of phthalate monoesters [1] [2] [9].

The mass spectrometric conditions require optimization of several parameters including capillary voltage, cone voltage, collision energy, and source temperature. For monobutyl phthalate analysis, the optimized conditions typically include a capillary voltage of 2.5 kV, cone voltage of 30 V, and source temperature of 120°C. The collision energy is optimized to provide maximum fragmentation while maintaining adequate precursor ion intensity [2].

Multiple reaction monitoring represents the preferred acquisition mode for quantitative analysis, providing enhanced selectivity and sensitivity. The most abundant product ions are selected for method development based on signal-to-noise ratio considerations. For monobutyl phthalate, the typical multiple reaction monitoring transitions include m/z 221 → 149 (quantifier ion) and m/z 221 → 167 (qualifier ion) [1] [2].

The electrospray ionization source operates under optimized conditions including nitrogen as the desolvation gas at 650 L/hr and 350°C, with the cone gas flow set at 50 L/hr. The collision gas is argon at a pressure of 4 × 10^-3 mbar [1].

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry offers superior mass accuracy and resolution compared to conventional tandem mass spectrometry systems. The technique employs time-of-flight or Orbitrap mass analyzers capable of providing mass accuracy within 5 ppm, enabling confident identification of monobutyl phthalate and its metabolites [10] [11].

Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry has been successfully applied for the simultaneous determination of phthalate esters and their metabolites in complex matrices. The method achieves baseline separation of structural isomers, including the critical separation of monoisobutyl phthalate and monobutyl phthalate [10].

The high-resolution mass spectrometry system typically operates in full-scan mode with data-dependent acquisition for structural confirmation. The mass range is typically set from m/z 100 to 1000 with a resolution of 70,000 FWHM. The automatic gain control target is set at 1 × 10^6 for full-scan mode [10].

Gas Chromatography-Mass Spectrometry Detection

Gas Chromatography-Mass Spectrometry provides robust detection for monobutyl phthalate analysis, particularly suitable for environmental and food analysis applications. The mass spectrometer operates in electron ionization mode with standard conditions including 70 eV ionization voltage and 150 μA emission current [6].

The mass spectrometric detection employs selected ion monitoring for quantitative analysis. For monobutyl phthalate, the monitored ions include m/z 149 (quantification ion), m/z 167 (confirmation ion), and m/z 222 (molecular ion). The dwell time is typically set at 30 ms for each monitored ion [6].

The confirmation of compound identification is performed using similarity searches against mass spectral databases, including the National Institute of Standards and Technology MS database. The identification criteria require a minimum match factor of 80% and retention time agreement within ±0.1 minutes [6].

Sample Preparation and Cleanup Protocols

Solid Phase Extraction Procedures

Solid Phase Extraction represents the most widely employed sample preparation technique for monobutyl phthalate analysis in biological matrices. The method provides effective matrix cleanup while concentrating the analytes of interest [1] [12] [13].

The solid phase extraction procedure typically employs mixed-mode sorbents or reversed-phase C18 cartridges. The Oasis HLB cartridges (60 mg/3 mL) have demonstrated excellent performance for phthalate monoester extraction from biological samples. The cartridges are conditioned with 2 mL methanol followed by 2 mL water before sample loading [1].

Sample preparation involves acidification prior to solid phase extraction to promote the extraction of acidic phthalate monoesters. Formic acid (10 μL) is added to each sample to adjust the pH and enhance extraction efficiency. The samples are then diluted with water to reduce viscosity and improve flow rate during extraction [1].

The washing step is critical for removing matrix interferents while retaining the target analytes. The optimized washing protocol employs 1.5 mL of water, which effectively removes sample matrix components without sacrificing analyte recovery. The elution is performed using 1 mL of acetonitrile, which provides adequate recovery while minimizing organic solvent consumption [1].

Recovery studies demonstrate that solid phase extraction achieves extraction efficiencies ranging from 70% to 120% for most phthalate metabolites, with relative standard deviations typically below 15% [12]. The method is suitable for various biological matrices including urine, plasma, and serum samples.

Liquid-Liquid Extraction Methods

Liquid-Liquid Extraction provides an alternative sample preparation approach, particularly suitable for aqueous samples with moderate matrix complexity. The method offers simplicity and cost-effectiveness while achieving good extraction efficiency for non-polar and moderately polar compounds [14].

The liquid-liquid extraction procedure typically employs hexane as the extraction solvent for phthalate monoesters following enzymatic deconjugation. The extraction is performed at pH 7.0 using phosphate buffer to maintain optimal conditions for analyte partitioning [15].

Air-assisted liquid-liquid microextraction represents a recent advancement in extraction technology, offering reduced solvent consumption and improved extraction efficiency. The method employs a simple setup using a microsyringe to aspirate and dispense the extraction solvent, creating enhanced surface area for mass transfer [14].

The extraction efficiency of liquid-liquid methods ranges from 80% to 115% for most phthalate monoesters, with relative standard deviations typically below 10%. The method is particularly suitable for environmental water samples and biological fluids with low protein content [16].

Protein Precipitation Techniques

Protein precipitation represents a simple and rapid sample preparation method for biological matrices, particularly suitable for mass spectrometric analysis. The technique effectively removes proteins while maintaining good recovery of small molecule analytes [4] [17].

The protein precipitation procedure typically employs acetonitrile as the precipitation solvent. For plasma samples, a 1:3 sample-to-solvent ratio is commonly used. The mixture is vortexed for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes. The supernatant is then transferred for analysis [4].

For tissue samples, the protein precipitation procedure is more complex, involving homogenization followed by extraction. The tissue is homogenized in acetonitrile, and the samples are then submerged in liquid nitrogen to facilitate protein precipitation and lipid removal [4].

The recovery of protein precipitation methods typically ranges from 85% to 95% for monobutyl phthalate, with relative standard deviations below 10%. The method is particularly suitable for high-throughput analysis and samples with high protein content [17].

QuEChERS Methodology

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has been successfully adapted for phthalate analysis in food and environmental matrices. The method combines the advantages of liquid-liquid extraction and solid phase extraction while minimizing solvent consumption [10] [18].

The QuEChERS procedure involves initial extraction with acetonitrile followed by partitioning using anhydrous magnesium sulfate and sodium chloride. The extract is then subjected to dispersive solid phase extraction cleanup using primary secondary amine and C18 sorbents [10].

The method achieves average recoveries ranging from 71% to 120% for phthalate esters and 87% to 119% for phthalate monoesters in various matrices. The limits of detection range from 1 to 48 ng/g for phthalate esters and 1 to 6 ng/g for phthalate monoesters [10].

The QuEChERS methodology is particularly advantageous for multi-residue analysis, enabling simultaneous determination of multiple phthalate compounds in a single analytical run. The method is compatible with both liquid chromatography and gas chromatography systems [10].

Method Validation Parameters in Biological Matrices

Linearity and Range

Method validation for monobutyl phthalate determination requires establishment of linear calibration curves over the anticipated concentration range. The linearity is typically assessed using matrix-matched calibration standards to account for potential matrix effects [4] [19] [20].

For biological matrices, the calibration range typically spans from 25 to 5,000 ng/mL for plasma and serum samples, and from 50 to 5,000 ng/g for tissue samples. The correlation coefficients consistently exceed 0.99, indicating excellent linearity over the tested range [4] [20].

The calibration curve evaluation includes assessment of back-calculated concentrations, with acceptance criteria requiring individual standard concentrations to be within ±15% of the nominal values (±20% for the lower limit of quantification) [4]. The coefficient of determination (r²) must exceed 0.995 for acceptable linearity [19].

Homogeneity testing is performed using replicate analyses at the minimum and maximum calibration levels. The F-test is employed to compare variances, with the calculated F-value required to be less than the critical F-value at the 99% confidence level [21].

Accuracy and Precision

Accuracy assessment involves analysis of quality control samples prepared at low, medium, and high concentrations within the calibration range. The accuracy is expressed as the percentage relative error, with acceptance criteria requiring values within ±15% of the nominal concentrations [4] [19].

Precision evaluation includes both intra-day and inter-day assessments using replicate analyses of quality control samples. The precision is expressed as the percentage relative standard deviation, with acceptance criteria requiring values ≤15% (≤20% for the lower limit of quantification) [4] [19].

For monobutyl phthalate determination in biological matrices, the accuracy typically ranges from 85% to 115%, with precision values consistently below 15%. These parameters demonstrate the reliability and reproducibility of the analytical methods [20].

The precision assessment includes evaluation of instrument precision, method precision, and intermediate precision. Each level of precision is evaluated using appropriate statistical methods, including analysis of variance when applicable [21].

Sensitivity Parameters

Sensitivity assessment involves determination of the limit of detection and limit of quantification using appropriate statistical methods. The limit of detection is typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve [22] [21].

The limit of quantification is determined as 10 times the standard deviation of the response divided by the slope of the calibration curve, or alternatively, as the lowest concentration that can be quantified with acceptable accuracy and precision [22] [21].

For monobutyl phthalate analysis in biological matrices, the limits of detection typically range from 0.12 to 6.9 ng/mL, depending on the analytical method and matrix complexity. The limits of quantification range from 0.41 to 25 ng/mL [4] [5] [20].

Signal-to-noise ratio evaluation is performed at the limit of detection and limit of quantification levels, with minimum requirements of 3:1 for the limit of detection and 10:1 for the limit of quantification [22].

Matrix Effects and Recovery

Matrix effects assessment is crucial for methods employing mass spectrometric detection, as ion suppression or enhancement can significantly impact quantitative results. The matrix effect is evaluated by comparing the response of analytes in neat solvent versus matrix-matched solutions [12] [19].

The matrix effect is typically expressed as the percentage difference between the response in matrix and neat solvent, with values close to 100% indicating minimal matrix effects. Significant matrix effects (>20% deviation) require the use of matrix-matched calibration standards or isotope-labeled internal standards [12].

Recovery assessment involves analysis of samples spiked with known concentrations of monobutyl phthalate before and after sample preparation. The recovery is calculated as the percentage of the added concentration that is recovered through the analytical procedure [19] [21].

For monobutyl phthalate determination, recovery values typically range from 70% to 120%, with relative standard deviations below 15%. These values demonstrate the effectiveness of the sample preparation procedures and the overall method performance [12] [19].

Stability Studies

Stability assessment encompasses evaluation of analyte stability under various storage and handling conditions relevant to the intended use of the method. The stability studies include bench-top stability, freeze-thaw stability, and long-term storage stability [4] [19].

Bench-top stability is assessed by analyzing samples stored at room temperature for predetermined time periods. The samples are compared to freshly prepared samples to evaluate potential degradation under normal handling conditions [4].

Freeze-thaw stability is evaluated by subjecting samples to multiple freeze-thaw cycles and comparing the results to samples that remained frozen. The stability is typically assessed over three freeze-thaw cycles to simulate realistic sample handling scenarios [4].

Long-term storage stability is assessed by analyzing samples stored at -80°C for extended periods. The stability is demonstrated for approximately 6 days at various temperatures, with acceptable stability defined as results within ±15% of the initial values [4].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

5423-38-1

Wikipedia

General Manufacturing Information

Dates

2: Gong P, Lu HC, Zhang C, Chen SS, Wang YB. [Effects of monobutyl phthalate on migration and invasion of mouse Leydig tumor cells]. Zhonghua Yu Fang Yi Xue Za Zhi. 2018 Feb 6;52(2):175-179. doi: 10.3760/cma.j.issn.0253-9624.2018.02.011. Chinese. PubMed PMID: 29429273.

3: Wenzel AG, Brock JW, Cruze L, Newman RB, Unal ER, Wolf BJ, Somerville SE, Kucklick JR. Prevalence and predictors of phthalate exposure in pregnant women in Charleston, SC. Chemosphere. 2018 Feb;193:394-402. doi: 10.1016/j.chemosphere.2017.11.019. Epub 2017 Nov 8. PubMed PMID: 29154114.

4: Huang HB, Chuang CJ, Su PH, Sun CW, Wang CJ, Wu MT, Wang SL. Prenatal and Childhood Exposure to Phthalate Diesters and Thyroid Function in a 9-Year Follow-up Birth Cohort Study: Taiwan Maternal and Infant Cohort Study. Epidemiology. 2017 Oct;28 Suppl 1:S10-S18. doi: 10.1097/EDE.0000000000000722. PubMed PMID: 29028671.

5: Yang P, Gong YJ, Wang YX, Liang XX, Liu Q, Liu C, Chen YJ, Sun L, Lu WQ, Zeng Q. Effect modification by apoptosis-related gene polymorphisms on the associations of phthalate exposure with spermatozoa apoptosis and semen quality. Environ Pollut. 2017 Dec;231(Pt 1):694-702. doi: 10.1016/j.envpol.2017.08.034. Epub 2017 Aug 29. PubMed PMID: 28850937.

6: Kurohane K, Sekiguchi K, Ogawa E, Tsutsumi M, Imai Y. Dibutyl Phthalate Rather than Monobutyl Phthalate Facilitates Contact Hypersensitivity to Fluorescein Isothiocyanate in a Mouse Model. Biol Pharm Bull. 2017 Nov 1;40(11):2010-2013. doi: 10.1248/bpb.b17-00557. Epub 2017 Aug 26. PubMed PMID: 28845027.

7: Saengkaew T, Jantarat C, Nosoognoen W, Supornsilchai V. Association between urinary phthalates and metabolic abnormalities in obese Thai children and adolescents. J Pediatr Endocrinol Metab. 2017 Aug 28;30(9):931-938. doi: 10.1515/jpem-2017-0172. PubMed PMID: 28771440.

8: Gao H, Zhang YW, Huang K, Yan SQ, Mao LJ, Ge X, Xu YQ, Xu YY, Sheng J, Jin ZX, Zhu P, Tao XG, Hao JH, Tao FB. Urinary concentrations of phthalate metabolites in early pregnancy associated with clinical pregnancy loss in Chinese women. Sci Rep. 2017 Jul 28;7(1):6800. doi: 10.1038/s41598-017-06450-2. PubMed PMID: 28754983; PubMed Central PMCID: PMC5533765.

9: Zhang C, Gong P, Ye Y, Zhang L, Chen M, Hu Y, Gu A, Chen S, Wang Y. NF-κB-vimentin is involved in steroidogenesis stimulated by mono-butyl phthalate in primary cultured ovarian granulosa cells. Toxicol In Vitro. 2017 Dec;45(Pt 1):25-30. doi: 10.1016/j.tiv.2017.07.012. Epub 2017 Jul 19. PubMed PMID: 28735033.

10: Moreau M, Leonard J, Phillips KA, Campbell J, Pendse SN, Nicolas C, Phillips M, Yoon M, Tan YM, Smith S, Pudukodu H, Isaacs K, Clewell H. Using exposure prediction tools to link exposure and dosimetry for risk-based decisions: A case study with phthalates. Chemosphere. 2017 Oct;184:1194-1201. doi: 10.1016/j.chemosphere.2017.06.098. Epub 2017 Jun 24. PubMed PMID: 28672700.

11: Kumar V, Sharma N, Maitra SS. Comparative study on the degradation of dibutyl phthalate by two newly isolated Pseudomonas sp. V21b and Comamonas sp. 51F. Biotechnol Rep (Amst). 2017 Apr 28;15:1-10. doi: 10.1016/j.btre.2017.04.002. eCollection 2017 Sep. PubMed PMID: 28580302; PubMed Central PMCID: PMC5447571.

12: Sugino M, Hatanaka T, Todo H, Mashimo Y, Suzuki T, Kobayashi M, Hosoya O, Jinno H, Juni K, Sugibayashi K. Safety evaluation of dermal exposure to phthalates: Metabolism-dependent percutaneous absorption. Toxicol Appl Pharmacol. 2017 Aug 1;328:10-17. doi: 10.1016/j.taap.2017.05.009. Epub 2017 May 12. PubMed PMID: 28506834.

13: Du J, Xiong D, Zhang Q, Li X, Liu X, You H, Ding S, Yang X, Yuan J. Mono-butyl phthalate-induced mouse testis injury is associated with oxidative stress and down-regulated expression of Sox9 and Dazl. J Toxicol Sci. 2017;42(3):319-328. doi: 10.2131/jts.42.319. PubMed PMID: 28496037.

14: Gao H, Zhu YD, Xu YY, Zhang YW, Yao HY, Sheng J, Jin ZX, Ren LL, Huang K, Hao JH, Tao FB. Season-dependent concentrations of urinary phthalate metabolites among Chinese pregnant women: Repeated measures analysis. Environ Int. 2017 Jul;104:110-117. doi: 10.1016/j.envint.2017.03.021. Epub 2017 Apr 4. PubMed PMID: 28389128.

15: Wang IJ, Karmaus WJ. Oxidative Stress-Related Genetic Variants May Modify Associations of Phthalate Exposures with Asthma. Int J Environ Res Public Health. 2017 Feb 8;14(2). pii: E162. doi: 10.3390/ijerph14020162. PubMed PMID: 28208751; PubMed Central PMCID: PMC5334716.

16: Thomsen AM, Riis AH, Olsen J, Jönsson BA, Lindh CH, Hjollund NH, Jensen TK, Bonde JP, Toft G. Female exposure to phthalates and time to pregnancy: a first pregnancy planner study. Hum Reprod. 2017 Jan;32(1):232-238. Epub 2016 Nov 16. PubMed PMID: 27852689.

17: Lin Q, Chen S, Chao Y, Huang X, Wang S, Qiu R. Carboxylesterase-involved metabolism of di-n-butyl phthalate in pumpkin (Cucurbita moschata) seedlings. Environ Pollut. 2017 Jan;220(Pt A):421-430. doi: 10.1016/j.envpol.2016.09.084. Epub 2016 Sep 30. PubMed PMID: 27697378.

18: Corbasson I, Hankinson SE, Stanek EJ 3rd, Reeves KW. Urinary bisphenol-A, phthalate metabolites and body composition in US adults, NHANES 1999-2006. Int J Environ Health Res. 2016 Oct-Dec;26(5-6):606-17. doi: 10.1080/09603123.2016.1233524. Epub 2016 Sep 19. PubMed PMID: 27643383.

19: Hu X, Gu Y, Huang W, Yin D. Phthalate monoesters as markers of phthalate contamination in wild marine organisms. Environ Pollut. 2016 Nov;218:410-418. doi: 10.1016/j.envpol.2016.07.020. Epub 2016 Jul 18. PubMed PMID: 27435611.

20: Wallner P, Kundi M, Hohenblum P, Scharf S, Hutter HP. Phthalate Metabolites, Consumer Habits and Health Effects. Int J Environ Res Public Health. 2016 Jul 15;13(7). pii: E717. doi: 10.3390/ijerph13070717. PubMed PMID: 27428989; PubMed Central PMCID: PMC4962258.